Ledipasvir hydrochloride
Description
Structure
2D Structure
Properties
Molecular Formula |
C49H55ClF2N8O6 |
|---|---|
Molecular Weight |
925.5 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1 |
InChI Key |
DDPFJRIMZUVTQU-NDANSHMASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl |
Canonical SMILES |
CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Ledipasvir: A Direct-Acting Antiviral Agent
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Ledipasvir (formerly GS-5885) is a potent, direct-acting antiviral (DAA) agent developed by Gilead Sciences for the treatment of chronic hepatitis C virus (HCV) infection.[1][2] It functions as a second-generation inhibitor of the HCV Non-Structural Protein 5A (NS5A), a crucial protein for viral replication and assembly.[3][4] Ledipasvir exhibits high efficacy, particularly against HCV genotype 1, and is a key component of the fixed-dose combination therapy Harvoni®, which also includes the NS5B polymerase inhibitor sofosbuvir.[1][2][5] This combination therapy marked a significant advancement in HCV treatment, offering an all-oral, interferon-free regimen with high cure rates.[6][7] This guide provides a detailed overview of the discovery, mechanism of action, synthesis, and key experimental data related to Ledipasvir.
Discovery of Ledipasvir
The development of Ledipasvir stemmed from a lead optimization program aimed at identifying potent inhibitors of the HCV NS5A protein. The discovery process involved the identification of a novel chemical scaffold and subsequent structural modifications to enhance its antiviral activity and pharmacokinetic profile.
Lead Identification and Optimization
The initial lead compounds featured a symmetric core structure. Through extensive structure-activity relationship (SAR) studies, researchers at Gilead Sciences developed a new class of highly potent NS5A inhibitors characterized by an unsymmetric benzimidazole-difluorofluorene-imidazole core.[8][9] Further optimization of this core structure, focusing on improving both antiviral potency and pharmacokinetic properties, led to the discovery of Ledipasvir.[8][9] A key structural feature of Ledipasvir is the distal [2.2.1]azabicyclic ring system, which contributed significantly to its favorable characteristics.[8][9]
Figure 1: A simplified workflow of the discovery process for Ledipasvir.
Mechanism of Action
Ledipasvir exerts its antiviral effect by targeting the HCV NS5A protein. NS5A is a multifunctional phosphoprotein that plays a critical role in the HCV life cycle, including viral RNA replication and the assembly of new virus particles.[1][10]
Although the precise mechanism of action is not fully elucidated, it is proposed that Ledipasvir inhibits the function of NS5A by binding directly to the protein.[10] This binding is thought to prevent the hyperphosphorylation of NS5A, a process essential for the formation of the viral replication complex and virion assembly.[3][4][6] By disrupting the function of NS5A, Ledipasvir effectively halts HCV replication.
Figure 2: The role of NS5A in the HCV life cycle and its inhibition by Ledipasvir.
Synthesis of Ledipasvir
The chemical synthesis of Ledipasvir is a multi-step process that involves the construction of its complex molecular architecture. Several synthetic routes have been reported in the scientific literature and patent filings.[2][11][12][13] A general overview of a potential synthetic pathway is outlined below, highlighting key transformations.
The synthesis can be conceptually divided into the preparation of key fragments followed by their coupling. One of the notable strategies involves a late-stage cyclopropanation and difluorination, which offers an efficient route to the final compound.[14]
Figure 3: A high-level schematic of a potential synthetic route to Ledipasvir.
Quantitative Data
Antiviral Activity
Ledipasvir demonstrates potent antiviral activity against various HCV genotypes, with particularly low picomolar to nanomolar 50% effective concentration (EC50) values against genotypes 1a and 1b.[10][15] Its activity against other genotypes varies.[10]
| HCV Genotype/Subtype | EC50 (nM) |
| Genotype 1a | 0.031[8][10][15] |
| Genotype 1b | 0.004[10][15] |
| Genotype 2a (JFH-1, L31) | 21[10] |
| Genotype 2a (J6, M31) | 249[10] |
| Genotype 2b (L31) | 16[10] |
| Genotype 2b (M31) | 530[10] |
| Genotype 3a | 168[10] |
| Genotype 4a | 0.39[10] |
| Genotype 4d | 0.29[10] |
| Genotype 5a | 0.15[10] |
| Genotype 6a | 0.11 - 1.1[10] |
| Genotype 6e | 264[10] |
Table 1: In Vitro Antiviral Activity of Ledipasvir Against HCV Replicons.
Pharmacokinetic Properties
Ledipasvir exhibits a favorable pharmacokinetic profile that supports once-daily oral administration.[16] It has a long terminal half-life and is highly bound to plasma proteins.[15][16]
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 4.0 - 4.5 hours[3][15][16] |
| Terminal Half-life (t1/2) | 47 hours[1][16][17] |
| Plasma Protein Binding | >99.8%[3][15] |
| Metabolism | Slow oxidative metabolism via an unknown mechanism.[3] Not metabolized by CYP enzymes.[3][18] |
| Elimination | Primarily excreted unchanged in feces (>86%).[15][18] |
Table 2: Pharmacokinetic Parameters of Ledipasvir in Humans.
Experimental Protocols
General Synthetic Chemistry Methods
The synthesis of Ledipasvir and its intermediates involves a range of standard organic chemistry reactions. While specific, proprietary protocols are not publicly available, the synthesis would generally be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Key reactions would include:
-
Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) are likely employed to connect the aromatic core fragments.
-
Amide Bond Formation: Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are used to form the amide bonds.[11]
-
Purification: Intermediates and the final product would be purified using techniques such as column chromatography on silica gel, and their identity and purity confirmed by analytical methods like NMR (Nuclear Magnetic Resonance) spectroscopy and LC-MS (Liquid Chromatography-Mass Spectrometry).
HCV Replicon Assay for Antiviral Activity
The in vitro antiviral activity of Ledipasvir is typically determined using an HCV replicon assay. This cell-based assay measures the ability of a compound to inhibit HCV RNA replication.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) that stably express an HCV replicon are used. These replicons are engineered to contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.
-
Compound Treatment: The replicon-containing cells are seeded in multi-well plates and treated with serial dilutions of Ledipasvir.
-
Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the antiviral effect of the compound to occur.
-
Quantification of Replication: After incubation, the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The light output is proportional to the level of HCV RNA replication.
-
Data Analysis: The EC50 value is calculated by plotting the percentage of replication inhibition against the drug concentration. The EC50 represents the concentration of the drug that inhibits 50% of viral replication.
Conclusion
The discovery and development of Ledipasvir represent a significant achievement in the field of antiviral drug discovery. Through a targeted lead optimization program, a highly potent and selective inhibitor of the HCV NS5A protein was identified. Its favorable pharmacokinetic profile allows for once-daily oral dosing, and its combination with other direct-acting antivirals has revolutionized the treatment of chronic hepatitis C. The technical data and methodologies outlined in this guide provide a comprehensive overview for professionals in the field of drug development and infectious disease research.
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]
- 6. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]
- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 13. WO2016207915A1 - Process for the preparation of ledipasvir - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Pharmacokinetics and Pharmacodynamics of Ledipasvir/Sofosbuvir, a Fixed-Dose Combination Tablet for the Treatment of Hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rroij.com [rroij.com]
Methodological & Application
Application Notes and Protocols: Ledipasvir Hydrochloride In Vitro Antiviral Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ledipasvir, an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), is a potent direct-acting antiviral agent (DAA).[1][2] NS5A is a crucial phosphoprotein involved in multiple stages of the HCV lifecycle, including viral RNA replication and the assembly of new virus particles.[3][4][5] Ledipasvir exerts its antiviral effect by binding to NS5A and disrupting its normal function, thereby halting viral replication.[3][4] While the precise mechanism is not fully elucidated, it is suggested that ledipasvir's inhibition of NS5A hyperphosphorylation is a key factor in its antiviral activity.[6] This document provides a detailed protocol for determining the in vitro antiviral activity of Ledipasvir hydrochloride using a cell-based HCV replicon assay.
Mechanism of Action: Targeting HCV Replication
Ledipasvir specifically targets the HCV NS5A protein, which is essential for the virus's replication and assembly. By inhibiting NS5A, ledipasvir effectively disrupts the viral life cycle.[3][5][7] This targeted approach contributes to its high potency against specific HCV genotypes.[8]
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. WO2017195147A1 - Process for the preparation of ledipasvir and intermediates thereof - Google Patents [patents.google.com]
- 3. Highly Permissive Cell Lines for Subgenomic and Genomic Hepatitis C Virus RNA Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Hepatitis C Virus Subgenomic Replicons in the Human Embryonic Kidney 293 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of stable Huh-7 cell lines expressing various hepatitis C virus genotype 3a protein: an in-vitro testing system for novel anti-HCV drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of Cell-Based Assays for Ledipasvir Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatitis C Virus (HCV) infection is a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. Ledipasvir is a potent DAA that targets the HCV non-structural protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[1][2][3] This application note provides a detailed protocol for the development and implementation of a cell-based assay for screening and characterizing inhibitors of HCV NS5A, such as Ledipasvir.
The assay utilizes HCV replicon cell lines, which are instrumental in studying viral replication and screening antiviral compounds.[4][5][6] These cell lines harbor subgenomic HCV RNA that can autonomously replicate within the host cell, typically human hepatoma (Huh-7) cells.[4][5] For high-throughput screening, replicon systems often incorporate a reporter gene, such as luciferase, allowing for a quantifiable measure of viral replication.[4][7] This protocol will focus on a luciferase-based HCV replicon assay to determine the potency of Ledipasvir and other potential NS5A inhibitors.
Principle of the Assay
The cell-based assay described herein relies on a stable HCV genotype 1a or 1b replicon cell line that expresses a luciferase reporter gene. The level of luciferase activity directly correlates with the efficiency of HCV RNA replication. In the presence of an effective NS5A inhibitor like Ledipasvir, viral replication is suppressed, leading to a dose-dependent decrease in luciferase signal. By measuring the luminescence, the half-maximal effective concentration (EC50) of the test compound can be determined, providing a quantitative measure of its antiviral activity.
Materials and Reagents
| Material/Reagent | Supplier | Catalog No. |
| HCV Replicon Cell Line (e.g., Huh-7 based Genotype 1b luciferase replicon) | Available from various commercial sources or academic collaborators | N/A |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| G418 Sulfate (Geneticin) | Gibco | 10131035 |
| Ledipasvir | MedChemExpress | HY-15633 |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | D2650 |
| 96-well or 384-well white, clear-bottom cell culture plates | Corning | 3610 / 3570 |
| Luciferase Assay System (e.g., Bright-Glo™) | Promega | E2610 |
| Plate Luminometer | Various | N/A |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | G7570 |
Experimental Protocols
Protocol 1: Maintenance of HCV Replicon Cell Line
-
Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (typically 250-500 µg/mL) to maintain selection pressure for the replicon.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency. It is crucial to not let the cells become over-confluent as this can affect replicon replication levels.
Protocol 2: Cell-Based Assay for Ledipasvir Screening
-
Cell Seeding:
-
Trypsinize and resuspend the HCV replicon cells in complete DMEM without G418.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well white, clear-bottom plate (10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Ledipasvir in DMSO.
-
Perform a serial dilution of the Ledipasvir stock solution in culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold dilution series starting from 100 nM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a "vehicle control" (medium with 0.5% DMSO) and a "no-cell control" (medium only).
-
After 24 hours of cell incubation, carefully remove the culture medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Luciferase Activity Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent to each well equal to the volume of culture medium in the well (e.g., 100 µL).
-
Mix well by gentle pipetting or orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate luminometer.
-
Protocol 3: Cytotoxicity Assay
It is essential to assess the cytotoxicity of the test compounds to ensure that the observed reduction in luciferase signal is due to specific antiviral activity and not cell death.
-
Seed and treat cells with the compound dilutions as described in Protocol 2 in a separate plate.
-
After the 72-hour incubation period, perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions.
-
Measure the luminescence to determine the cell viability.
Data Analysis and Presentation
-
EC50 Calculation:
-
Normalize the luciferase data by setting the average signal from the vehicle-treated wells to 100% (maximal replication) and the no-cell control wells to 0%.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the EC50 value.
-
-
CC50 Calculation:
-
Normalize the cell viability data by setting the average signal from the vehicle-treated wells to 100% viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Fit the data to a 4PL dose-response curve to determine the 50% cytotoxic concentration (CC50).
-
-
Selectivity Index (SI):
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window for the compound.
-
Table 1: Sample Data Presentation for Ledipasvir Screening
| Compound | EC50 (pM) | CC50 (µM) | Selectivity Index (SI) |
| Ledipasvir | 31 | > 10 | > 322,580 |
| Control Compound A | 500 | 5 | 10,000 |
| Control Compound B | 10,000 | > 10 | > 1,000 |
Table 2: Impact of NS5A Resistance-Associated Substitutions (RASs) on Ledipasvir Potency
| NS5A Substitution | Fold Change in EC50 vs. Wild-Type |
| M28T | 25 |
| Q30R | 900 |
| L31M | 150 |
| Y93H | 2,500 |
Note: The fold change values are illustrative and should be determined experimentally. The presence of specific NS5A resistance-associated substitutions (RASs) can significantly reduce the susceptibility to Ledipasvir.[8][9][10]
Visualizations
HCV NS5A Signaling Pathway and Ledipasvir Inhibition
References
- 1. Ledipasvir - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. droracle.ai [droracle.ai]
- 4. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 7. Screening of hepatitis C virus inhibitors using genotype 1a HCV replicon cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NS5A Resistance-Associated Substitutions in Patients with Genotype 1 Hepatitis C Virus: Prevalence and Effect on Treatment Outcome [natap.org]
- 9. Prevalence of Resistance-Associated Substitutions in HCV NS5A, NS5B, or NS3 and Outcomes of Treatment with Ledipasvir and Sofosbuvir [natap.org]
- 10. Understanding Hepatitis C Virus Drug Resistance: Clinical Implications for Current and Future Regimens - PMC [pmc.ncbi.nlm.nih.gov]
Ledipasvir hydrochloride application in HCV replicon systems of different genotypes.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ledipasvir hydrochloride in Hepatitis C Virus (HCV) replicon systems of various genotypes. This document includes detailed quantitative data on its antiviral activity, protocols for key experiments, and visualizations of relevant biological pathways and workflows.
Introduction
Ledipasvir is a potent, direct-acting antiviral (DAA) agent that targets the HCV non-structural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly, although it possesses no known enzymatic activity.[2][4][5] Ledipasvir's mechanism of action is believed to involve the inhibition of NS5A hyperphosphorylation, which is crucial for the formation of the viral replication complex.[6] HCV replicon systems, which are self-replicating subgenomic or full-length HCV RNAs cultured in hepatoma cell lines (e.g., Huh-7), are invaluable tools for evaluating the in vitro efficacy of antiviral compounds like ledipasvir.[7][8]
Quantitative Data: In Vitro Efficacy of Ledipasvir
The antiviral activity of ledipasvir has been extensively characterized in HCV replicon assays across a range of genotypes. The 50% effective concentration (EC50) values, which represent the concentration of the drug required to inhibit 50% of viral replication, are summarized below. Ledipasvir demonstrates high potency against genotypes 1a and 1b, with picomolar activity.[1] Its efficacy extends to genotypes 4a, 4d, 5a, and 6a, while it shows reduced activity against genotypes 2a, 2b, 3a, and 6e.[1]
| HCV Genotype | Replicon Isolate | EC50 (nM) | Reference(s) |
| Genotype 1a | H77 | 0.031 | [1] |
| Genotype 1b | Con-1 | 0.004 | [1] |
| Genotype 2a | JFH-1 | 16 | [1] |
| Genotype 2b | MD2b8-2 (L31) | 16 | [1] |
| MD2b-1 (M31) | 530 | [1] | |
| Genotype 3a | S52 | 168 | [1] |
| Genotype 4a | ED43 | 0.39 | [1][9][10] |
| Genotype 4d | 0.29 | [1] | |
| Genotype 5a | SA13 | 0.15 | [1] |
| Genotype 6a | HK6a | 0.11 - 1.1 | [1] |
| Genotype 6e | 264 | [1] |
Resistance-Associated Substitutions (RASs)
The development of resistance is a critical aspect of antiviral drug development. In the context of ledipasvir, specific amino acid substitutions in the NS5A protein can confer reduced susceptibility. The most common RASs are found at positions 28, 30, 31, 58, and 93.
| Genotype | Resistance-Associated Substitution (RAS) | Fold Change in EC50 | Reference(s) |
| Genotype 1a | Q30E | >100 | [11] |
| Y93H | >100 | [11] | |
| M28V/T | - | [12] | |
| Q30H/R | - | [12] | |
| L31M | - | [12] | |
| Genotype 1b | Y93H | >100 | [11] |
| L28V | - | [13] | |
| L31M | - | [13] | |
| Q54H | - | [13] |
Experimental Protocols
Protocol 1: HCV Replicon Luciferase Assay for EC50 Determination
This protocol outlines a common method for determining the in vitro efficacy of ledipasvir using a luciferase-based HCV replicon assay.
1. Materials:
-
HCV replicon cells (e.g., Huh-7 cells stably expressing a genotype 1b replicon with a Renilla luciferase reporter gene)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (Geneticin)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well or 384-well plates
-
Luciferase assay reagent
-
Luminometer
2. Cell Culture Maintenance:
-
Culture HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain selection.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
3. EC50 Determination Assay:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the ledipasvir stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. A 10-point titration is common.[14]
-
Seed the HCV replicon cells into 96-well or 384-well plates at a predetermined density.
-
After 24 hours, remove the medium and add the medium containing the serially diluted ledipasvir. Include vehicle control (DMSO) and positive control (a known HCV inhibitor) wells.[14]
-
Incubate the plates for 72 hours at 37°C.[8]
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.[15]
-
Calculate the EC50 value by plotting the percentage of inhibition of luciferase activity against the log of the ledipasvir concentration and fitting the data to a four-parameter logistic curve.
Visualizations
Signaling Pathway of HCV NS5A in Viral Replication
The following diagram illustrates the central role of NS5A in the HCV replication process and highlights the points of interaction with host cell factors. Ledipasvir's inhibitory action is targeted at NS5A.
Caption: HCV NS5A's role in the viral replication complex and its inhibition by ledipasvir.
Experimental Workflow for EC50 Determination
This diagram outlines the key steps in the experimental workflow for determining the EC50 value of ledipasvir in an HCV replicon system.
Caption: Workflow for determining the EC50 of ledipasvir in HCV replicon cells.
Logical Relationship of Ledipasvir Efficacy Across Genotypes
This diagram illustrates the logical relationship of ledipasvir's antiviral activity across different HCV genotypes, categorizing them based on their susceptibility.
Caption: Categorization of HCV genotypes based on their in vitro susceptibility to ledipasvir.
References
- 1. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 6. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ledipasvir/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. natap.org [natap.org]
- 13. Naturally occurring resistance mutations to inhibitors of HCV NS5A region and NS5B polymerase in DAA treatment-naïve patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of Ledipasvir: An Application Note on EC50 Value Determination in Cell Culture
Introduction
Ledipasvir is a potent, direct-acting antiviral (DAA) agent highly effective in the treatment of chronic Hepatitis C Virus (HCV) infection.[1][2] It functions by inhibiting the HCV Non-Structural Protein 5A (NS5A), a phosphoprotein essential for viral RNA replication and virion assembly.[3][4][5] Understanding the in vitro potency of Ledipasvir is crucial for drug development and resistance monitoring. The half-maximal effective concentration (EC50) is a key pharmacological parameter that quantifies the concentration of a drug required to elicit 50% of its maximal effect.[6][7] This application note provides detailed protocols for determining the EC50 value of Ledipasvir in cell culture using the well-established HCV replicon system.
Mechanism of Action of Ledipasvir
Ledipasvir targets the HCV NS5A protein, a critical component of the viral replication complex.[8] By binding directly to NS5A, Ledipasvir is thought to prevent the hyperphosphorylation of NS5A, a step necessary for the production of new viral particles.[1] This inhibition disrupts the viral lifecycle, leading to a rapid decline in viral load.[4][8] Resistance to Ledipasvir is often associated with mutations in the NS5A protein that reduce the binding affinity of the drug.[8]
Caption: Mechanism of action of Ledipasvir targeting HCV NS5A.
Quantitative Data Summary
The following table summarizes the reported EC50 values of Ledipasvir against various HCV genotypes in cell-based replicon assays. These values demonstrate the high potency of Ledipasvir, particularly against genotypes 1a and 1b.
| HCV Genotype | Cell Line/Replicon Isolate | EC50 (nM) | Reference |
| Genotype 1a | H77 isolate | 0.031 | [4] |
| Genotype 1b | Con-1 isolate | 0.004 | [4][9] |
| Genotype 2a | JFH-1 (L31) | 21 | [4] |
| Genotype 2a | J6 (M31) | 249 | [4] |
| Genotype 2b | MD2b8-2 (L31) | 16 | [4] |
| Genotype 2b | MD2b-1 (M31) | 530 | [4] |
| Genotype 3a | 168 | [4] | |
| Genotype 4a | 0.39 | [4][10] | |
| Genotype 4d | 0.29 | [4] | |
| Genotype 5a | 0.15 | [4][9] | |
| Genotype 6a | 0.11 - 1.1 | [4] | |
| Genotype 6e | 264 | [4] |
Experimental Protocols
The determination of Ledipasvir's EC50 is typically performed using HCV subgenomic replicon cell lines. These are hepatoma cell lines (e.g., Huh-7) that stably express a portion of the HCV genome, including the non-structural proteins required for RNA replication.[11] Often, a reporter gene, such as luciferase, is incorporated into the replicon to allow for easy quantification of viral replication.[12]
Protocol 1: EC50 Determination using a Luciferase-Based HCV Replicon Assay
This protocol describes a standard 3-day cell-based assay to determine the EC50 of Ledipasvir.
Materials:
-
HCV replicon cell line (e.g., Huh-7 cells harboring a genotype 1b luciferase reporter replicon)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
G418 (for selection of replicon-containing cells)
-
Ledipasvir (dissolved in DMSO)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the HCV replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Dilution and Treatment:
-
Prepare a serial dilution of Ledipasvir in culture medium. A typical starting concentration is 100 nM, with 10-fold serial dilutions down to the picomolar range.
-
Include a "no drug" control (vehicle only, e.g., 0.5% DMSO) and a "no cells" control (medium only).
-
Carefully remove the existing medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Record the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from "no cells" wells) from all other readings.
-
Normalize the data by expressing the luciferase activity in each well as a percentage of the "no drug" control (which represents 100% replication).
-
Plot the percentage of inhibition against the logarithm of the Ledipasvir concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.[7][13][14]
-
Caption: Experimental workflow for EC50 determination.
Protocol 2: Cytotoxicity Assay (Optional but Recommended)
To ensure that the observed reduction in HCV replication is due to the specific antiviral activity of Ledipasvir and not to general cytotoxicity, a parallel cytotoxicity assay should be performed.
Materials:
-
Parental Huh-7 cell line (or the replicon cell line)
-
Reagents for a viability assay (e.g., Resazurin, MTT, or a commercial kit)
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and drug treatment protocol as described in Protocol 1, using the same concentrations of Ledipasvir.
-
-
Incubation:
-
Incubate the plate for the same duration (72 hours).
-
-
Viability Assay:
-
Perform the chosen cell viability assay according to the manufacturer's instructions. For example, if using a resazurin-based assay, add the resazurin solution to each well and incubate for a further 2-4 hours before measuring fluorescence.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the "no drug" control.
-
Plot the percentage of viability against the logarithm of the Ledipasvir concentration to determine the 50% cytotoxic concentration (CC50).
-
The selectivity index (SI), calculated as CC50 / EC50, provides a measure of the therapeutic window of the compound. A high SI value is desirable, indicating that the drug is effective at concentrations well below those that cause cell toxicity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. nbinno.com [nbinno.com]
- 3. droracle.ai [droracle.ai]
- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Chronic Hepatitis C Genotype 3 With Ledipasvir and Sofosbuvir: An Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC50 - Wikipedia [en.wikipedia.org]
- 7. Explain what is EC50? [synapse.patsnap.com]
- 8. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of AP80978, a Novel Small-Molecule Inhibitor of Hepatitis C Virus Replication That Targets NS4B - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 14. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. synentec.com [synentec.com]
HPLC method development for quantification of Ledipasvir hydrochloride
An Application Note and Protocol for the Quantification of Ledipasvir Hydrochloride using a Stability-Indicating HPLC Method
Application Note
Introduction
Ledipasvir is a direct-acting antiviral agent highly effective in the treatment of chronic hepatitis C virus (HCV) infection, particularly genotypes 1, 4, 5, and 6.[1] It is often co-formulated with Sofosbuvir. Accurate and reliable quantification of Ledipasvir in bulk drug and pharmaceutical dosage forms is crucial for ensuring its quality, safety, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high sensitivity, accuracy, and precision.[1] This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method has been developed and validated based on International Council for Harmonisation (ICH) guidelines.[2][3][4][5]
Principle of the Method
The chromatographic separation is achieved on a C18 stationary phase. The mobile phase, a mixture of an organic solvent and an aqueous buffer, allows for the efficient separation of Ledipasvir from potential degradation products and other impurities. Detection is performed using a UV detector at a wavelength where Ledipasvir exhibits maximum absorbance, ensuring high sensitivity. The method is stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions.[3][5]
Method Validation Summary
The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[2][4][5] The validation parameters, including system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), were found to be within the acceptable limits. The method demonstrated good linearity with a correlation coefficient (r²) greater than 0.999 over the tested concentration range.[2][3] Accuracy was confirmed by recovery studies, with mean recoveries in the range of 98-102%.[1][3] Precision was established through repeatability and intermediate precision studies, with relative standard deviation (%RSD) values of less than 2%.[1][3][6]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
Potassium dihydrogen phosphate[7]
-
HPLC grade water
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector is required.
| Parameter | Condition |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | Phosphate Buffer (pH 3.5) : Acetonitrile (45:55 v/v)[2] |
| Flow Rate | 1.0 mL/min[1][2][4] |
| Column Temperature | 35 °C[2] |
| Detection Wavelength | 259 nm[2] |
| Injection Volume | 20 µL[5] |
| Run Time | Approximately 10 minutes |
3. Preparation of Solutions
-
Phosphate Buffer (pH 3.5): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to obtain a desired molarity (e.g., 0.02 M)[7] and adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix the prepared Phosphate Buffer (pH 3.5) and acetonitrile in the ratio of 45:55 (v/v). Degas the mobile phase by sonication or vacuum filtration.
-
Diluent: Use the mobile phase as the diluent for preparing standard and sample solutions.
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and then make up the volume to the mark with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to obtain concentrations in the desired linearity range (e.g., 5-50 µg/mL).[1]
4. Sample Preparation (from Tablet Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 90 mg of Ledipasvir and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15-20 minutes with intermittent shaking to ensure complete dissolution of the drug.
-
Make up the volume to the mark with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the diluent to obtain a final concentration within the linearity range of the method.
5. System Suitability
Before starting the analysis, inject the standard solution (e.g., 20 µg/mL) five or six times to check the system suitability. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0[4] |
| Theoretical Plates | Not less than 2000[4] |
| %RSD of Peak Areas | Not more than 2.0% |
6. Method Validation Protocol
-
Linearity: Inject the prepared working standard solutions in the range of 5-50 µg/mL.[1] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of Ledipasvir standard into a placebo or sample solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at a single concentration on the same day. Calculate the %RSD of the peak areas.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. Calculate the %RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve using the following formulas:
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
-
-
Robustness: Evaluate the effect of small, deliberate variations in the method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Observed Value | Acceptance Criteria |
| Retention Time (min) | ~4.6 | - |
| Tailing Factor | < 1.5 | ≤ 2.0 |
| Theoretical Plates | > 3000 | ≥ 2000 |
| %RSD of Peak Areas | < 1.0% | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 5 | Value |
| 10 | Value |
| 20 | Value |
| 30 | Value |
| 40 | Value |
| 50 | Value |
| Correlation Coefficient (r²) | > 0.999 |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean % Recovery |
| 80% | Value | Value | Value | \multirow{3}{*}{98.0 - 102.0%} |
| 100% | Value | Value | Value | |
| 120% | Value | Value | Value |
Table 4: Precision Data
| Precision Type | %RSD | Acceptance Criteria |
| Repeatability (Intra-day) | < 2.0% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% | ≤ 2.0% |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | ~0.1 |
| Limit of Quantitation (LOQ) | ~0.3 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Key Components of the HPLC System.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. ijpsr.com [ijpsr.com]
- 3. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Sensitive RP-HPLC method with fluorimetric detection for concurrent quantification of emtricitabine, Daclatasvir and Ledipasvir in human urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Bioanalysis of Ledipasvir in Human Plasma
Introduction
Ledipasvir is a potent direct-acting antiviral agent against the hepatitis C virus (HCV) NS5A protein. It is a cornerstone of several combination therapies for chronic HCV infection. To support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies, a robust and sensitive bioanalytical method for the quantification of Ledipasvir in human plasma is essential. This document provides a detailed application note and protocol for the determination of Ledipasvir in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the LC-MS/MS method for Ledipasvir analysis, compiled from various validated methods.
Table 1: Linearity and Range
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Ledipasvir | 0.1 - 1000 | > 0.999 |
| Ledipasvir | 5 - 2100[3] | > 0.99 |
| Ledipasvir | 5 - 500[4] | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Accuracy (%) |
| Low | < 9.5[4] | < 9.5[4] | 88.5 - 111.5[4] |
| Medium | < 9.5[4] | < 9.5[4] | 88.5 - 111.5[4] |
| High | < 9.5[4] | < 9.5[4] | 88.5 - 111.5[4] |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Ledipasvir | 78.9 - 85.6[4] | 103.5 - 107.8[4] |
| Ledipasvir | ~88.93[3][5] | Not Reported |
| Ledipasvir | ~95.18[6] | Not Reported |
Table 4: Lower Limit of Quantification (LLOQ)
| Analyte | LLOQ (ng/mL) |
| Ledipasvir | 0.1[6][7] |
| Ledipasvir | 1 - 5[1][2] |
| Ledipasvir | 5[3][4] |
Experimental Protocols
This section details the step-by-step methodology for the bioanalysis of Ledipasvir in plasma samples.
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is a common and effective method for extracting Ledipasvir from a complex biological matrix like plasma.
-
Materials:
-
Procedure:
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of ethyl acetate.[7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Chromatographic Conditions
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
-
Column:
-
Mobile Phase:
-
Flow Rate: 0.40 mL/min[4]
-
Injection Volume: 2 µL[4]
-
Column Temperature: Ambient
-
Run Time: Approximately 3.0 minutes[4]
3. Mass Spectrometric Conditions
-
Instrumentation:
-
Triple quadrupole tandem mass spectrometer
-
-
Ionization Source:
-
Detection Mode:
-
Multiple Reaction Monitoring (MRM)
-
-
MRM Transitions:
-
Source Parameters:
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the specific instrument manufacturer's recommendations for maximizing the signal intensity of Ledipasvir and the internal standard.
-
Diagrams
Caption: Experimental workflow for LC-MS/MS bioanalysis of Ledipasvir in plasma.
Caption: Logical relationship of steps in Ledipasvir bioanalytical method development.
References
- 1. ijsrtjournal.com [ijsrtjournal.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Ledipasvir in Co-Immunoprecipitation Assays to Elucidate Protein-Protein Interactions
Introduction
Ledipasvir is a potent, direct-acting antiviral agent that specifically targets the Hepatitis C Virus (HCV) nonstructural protein 5A (NS5A).[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[2][4] It functions as a key organizer of the viral replication complex by interacting with a multitude of both viral and host cellular proteins.[2][4] The high-affinity and specific binding of Ledipasvir to NS5A's Domain I disrupts its function, leading to the inhibition of viral replication.[2][5] This specific interaction can be leveraged by researchers as a tool in co-immunoprecipitation (co-IP) assays to investigate the NS5A interactome.
These application notes provide a detailed framework for employing Ledipasvir in co-IP experiments to study protein-protein interactions involving NS5A. Two primary applications are proposed:
-
Stabilization of the NS5A Interactome: Ledipasvir binding may induce conformational changes in NS5A that stabilize its interactions with binding partners, facilitating their co-immunoprecipitation.
-
Competitive Disruption of Protein Interactions: Ledipasvir can be used to investigate whether a specific protein's interaction with NS5A is sensitive to the conformational state induced by Ledipasvir binding, potentially identifying proteins that bind to or near the Ledipasvir binding site.
Data Presentation
The following tables summarize key quantitative data regarding the interaction between Ledipasvir and HCV NS5A.
Table 1: Binding Affinity of Ledipasvir to HCV NS5A
| Parameter | Value | HCV Genotype | Method | Reference |
| Kd | ~0.2 nM | Not Specified | Not Specified | [6] |
| Dissociation Constant | Low Nanomolar | Not Specified | Not Specified | [1][2] |
Table 2: Inhibitory Potency of Ledipasvir
| Parameter | Value | HCV Genotype | Assay | Reference |
| IC50 | 149.0 nM | Not Specified | Competitive Binding Assay | |
| EC50 | Picomolar | Not Specified | Replicon Cells | [1][2] |
Mandatory Visualization
The following diagrams illustrate the central role of NS5A in the HCV replication cycle and a generalized workflow for a co-immunoprecipitation experiment.
Caption: HCV NS5A Interaction Pathway.
Caption: Co-Immunoprecipitation Workflow.
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of NS5A and Interacting Partners using Ledipasvir for Stabilization
This protocol is designed for situations where Ledipasvir is hypothesized to stabilize the interaction between NS5A and its binding partners.
Materials:
-
HCV-infected cells or cells expressing HCV NS5A
-
Ledipasvir (stock solution in DMSO)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors
-
Anti-NS5A antibody (validated for immunoprecipitation)
-
Control IgG (from the same species as the anti-NS5A antibody)
-
Protein A/G magnetic beads or agarose resin
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture HCV-infected cells or cells expressing NS5A to ~80-90% confluency.
-
Treat cells with the desired concentration of Ledipasvir (e.g., 100 nM) or vehicle (DMSO) for a predetermined time (e.g., 4-6 hours) prior to harvesting. This step aims to stabilize the NS5A protein complexes within the cellular environment.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new pre-chilled microfuge tube. This is the protein lysate.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the protein lysate and incubate with gentle rotation for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add the anti-NS5A antibody or control IgG.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate with gentle rotation for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.
-
Wash the beads three to five times with ice-cold Co-IP Lysis/Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately neutralize the eluate by adding Neutralization Buffer.
-
Alternatively, add SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes to elute and denature the proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins.
-
For a broader discovery approach, the eluted proteins can be identified by mass spectrometry.
-
Protocol 2: Competitive Co-Immunoprecipitation to Investigate Disruption of Protein Interactions by Ledipasvir
This protocol is designed to determine if Ledipasvir can disrupt the interaction between NS5A and a specific binding partner.
Procedure:
-
Cell Lysis and Immunoprecipitation (Steps 2-4 of Protocol 1): Perform cell lysis and immunoprecipitation of the NS5A protein complex as described above, but without any pre-treatment of the cells with Ledipasvir.
-
Competitive Incubation:
-
After the immunoprecipitation step (capture of NS5A complexes on beads), wash the beads once with Co-IP Lysis/Wash Buffer.
-
Resuspend the beads in Co-IP Lysis/Wash Buffer and divide the bead slurry into equal aliquots.
-
To each aliquot, add increasing concentrations of Ledipasvir (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO).
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
-
Washing and Elution (Steps 5-6 of Protocol 1): Proceed with the washing and elution steps as described in Protocol 1.
-
Analysis:
-
Analyze the eluted proteins by Western blotting for the presence of the specific interacting protein. A decrease in the amount of the co-immunoprecipitated partner with increasing concentrations of Ledipasvir would suggest that the drug disrupts this interaction.
-
Note on Chemical Cross-linking:
For transient or weak interactions, the use of a chemical cross-linker like dithiobis(succinimidyl propionate) (DSP) or formaldehyde can be incorporated into the protocol. The cross-linker would be added to the cells before lysis to covalently link interacting proteins. The subsequent co-IP steps would then proceed as described, with the elution step requiring a reversal of the cross-linking. This approach can be particularly useful when studying the dynamic nature of the NS5A interactome.
References
- 1. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The combination of the NS5A and cyclophilin inhibitors results in an additive anti-HCV inhibition in humanized mice without development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cemproducts.su [cemproducts.su]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ledipasvir Hydrochloride Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Ledipasvir hydrochloride in cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound has low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) or ethanol are suitable choices.[1] For example, a 10 mM stock solution in DMSO is a common starting point. Ensure the compound is completely dissolved; sonication can aid this process.[1] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q2: What is the recommended final concentration of the organic solvent (e.g., DMSO) in the cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, and for many cell lines, it is crucial to keep it below 0.1%.[2] Always include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the this compound.
Q3: What is the known stability of this compound in aqueous solutions?
A3: Forced degradation studies have shown that Ledipasvir is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions.[3] It is relatively stable under neutral, thermal, and photolytic stress.[3] The presence of carbamate functional groups in its structure suggests a potential for hydrolysis, especially at non-neutral pH.[4] The typical pH of cell culture media (around 7.2-7.4) is within the more stable range for Ledipasvir, but the presence of cellular enzymes and media components could influence its stability over time.[5]
Q4: How does binding to serum proteins in the culture medium affect Ledipasvir's stability and availability?
A4: Ledipasvir is highly bound to human plasma proteins (>99.8%).[6] It is also known to be highly protein-bound in cell culture media containing 10% BSA.[1][7][8] This protein binding can have two main effects: it can potentially increase the apparent solubility of Ledipasvir in the medium, but it may also reduce the free concentration of the drug available to interact with the cells. The stability of the drug itself is generally not compromised by protein binding, but its effective concentration is altered.
Q5: For how long can I expect this compound to be stable in my cell culture medium at 37°C?
A5: There is limited publicly available data on the precise half-life of this compound in specific cell culture media under standard incubation conditions. Given its susceptibility to hydrolysis, it is recommended to determine its stability in your specific experimental setup (cell line, media type, serum concentration) if the incubation period is longer than 24-48 hours. A detailed protocol for assessing stability is provided in this guide. For shorter experiments, preparing fresh drug-containing media is the safest approach.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Precipitate Formation Upon Addition to Cell Culture Media
Q: I observed a precipitate forming immediately after diluting my this compound stock solution into the cell culture medium. What should I do?
A: This is a common issue for poorly soluble compounds. Here are the potential causes and solutions:
-
Potential Cause 1: Exceeded Solubility Limit. The concentration of this compound in the final medium may be above its aqueous solubility limit.
-
Solution:
-
Reduce the Final Concentration: If experimentally feasible, lower the final working concentration of Ledipasvir.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of medium. Instead, perform a stepwise dilution. First, dilute the stock solution in a smaller volume of serum-free medium, vortex gently, and then add this intermediate dilution to the final volume of complete medium.[2]
-
Pre-warm the Medium: Adding the drug to pre-warmed (37°C) medium can sometimes help maintain solubility.
-
-
-
Potential Cause 2: High Final Solvent Concentration. A high concentration of the organic solvent can cause some media components to precipitate.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is below 0.5%.[2] If you need to add a larger volume of the stock solution, consider preparing a more concentrated stock.
-
-
Potential Cause 3: Interaction with Media Components. Salts and other components in the culture medium can sometimes cause the drug to precipitate.
-
Solution: If using serum, try adding the Ledipasvir stock to the serum-containing medium, as protein binding can sometimes improve apparent solubility.
-
Issue 2: Inconsistent or No Drug Effect Observed
Q: My experiments with this compound are yielding inconsistent results, or I am not observing the expected biological effect. Could this be a stability issue?
A: Yes, this could be related to the degradation of the compound in your culture medium.
-
Potential Cause 1: Degradation During Long Incubation Periods. Ledipasvir may be degrading over the course of your experiment, leading to a decrease in the effective concentration.
-
Solution:
-
Perform a Stability Study: Use the provided "Experimental Protocol for Assessing this compound Stability" to determine the rate of degradation under your specific conditions.
-
Replenish the Medium: For long-term experiments (e.g., over 48-72 hours), consider replacing the medium with freshly prepared Ledipasvir-containing medium at regular intervals.
-
Shorten Incubation Time: If possible, redesign your experiment to use a shorter incubation time.
-
-
-
Potential Cause 2: Adsorption to Plasticware. Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels, reducing the concentration in the medium.
-
Solution: While difficult to completely prevent, being aware of this possibility is important. Using low-binding plates may help, though this is not always a complete solution. Consistent experimental procedures are key to minimizing variability.
-
Data Presentation
Table 1: Solubility and Degradation Profile of Ledipasvir
| Parameter | Solvent/Condition | Value/Observation | Reference(s) |
| Solubility | DMSO | 255 mg/mL (286.84 mM) | [1] |
| Ethanol | 93 mg/mL (104.61 mM) | [1] | |
| Water | Practically insoluble (<0.1 mg/mL) at pH 3.0–7.5 | [5] | |
| Aqueous Buffer (pH < 2.3) | Slightly soluble (1.1 mg/mL) | [5] | |
| Forced Degradation | Acidic Hydrolysis (1N HCl) | Degradation observed | [3][9] |
| Alkaline Hydrolysis (1N NaOH) | Degradation observed | [3][9] | |
| Oxidative (3% H₂O₂) | Degradation observed | [3][9] | |
| Thermal (70°C) | Stable | [3][9] | |
| Photolytic | Stable | [3] | |
| Protein Binding | Human Plasma Proteins | >99.8% | [6] |
| Cell Culture Medium + 10% BSA | Highly protein-bound | [1][7][8] |
Mandatory Visualizations
Caption: Workflow for determining Ledipasvir stability in cell culture media.
Caption: Decision tree for troubleshooting common Ledipasvir-related issues.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
1. Objective: To determine the rate of degradation of this compound in a specific cell culture medium under standard incubation conditions (37°C, 5% CO₂).
2. Materials:
-
This compound powder
-
DMSO, sterile, cell culture grade
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine, penicillin-streptomycin)
-
Sterile microcentrifuge tubes or culture plates (do not use plates with cells for this stability assay)
-
Calibrated pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
HPLC grade solvents (e.g., acetonitrile, methanol, water) and buffers (e.g., phosphate buffer)[10]
3. Procedure:
Part A: Sample Preparation and Incubation
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Ensure it is fully dissolved.
-
Prepare Medicated Medium: Warm your complete cell culture medium to 37°C. Spike the medium with the Ledipasvir stock solution to achieve your final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix gently but thoroughly by inverting the tube. This is your Time 0 sample.
-
Aliquot for Time Points: Immediately transfer a portion of this medicated medium (e.g., 200 µL) to a labeled microcentrifuge tube or well of a culture plate and store it at -80°C. This will serve as your T=0 reference .
-
Incubation: Place the remaining medicated medium in a sterile, loosely capped tube or a cell-free culture plate in a 37°C, 5% CO₂ incubator. This simulates the experimental conditions.
-
Collect Samples: At predetermined time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot (e.g., 200 µL) of the incubated medium, transfer it to a new labeled microcentrifuge tube, and immediately freeze it at -80°C to halt any further degradation.
Part B: Sample Analysis by HPLC
-
Thaw Samples: Thaw all collected samples (including the T=0 reference) simultaneously on ice.
-
Sample Preparation for HPLC: Depending on your HPLC method sensitivity and the presence of interfering substances from the medium, you may need to perform a protein precipitation step. A common method is to add 3 volumes of cold acetonitrile to 1 volume of your sample, vortex, centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins, and then transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Mobile Phase (Example): A gradient or isocratic elution using a mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.5). A common starting point could be a 60:40 or 70:30 ratio of acetonitrile to buffer.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: Approximately 259 nm.[11]
-
Injection Volume: 10-20 µL.
-
Quantification: Create a standard curve using known concentrations of this compound prepared in the same culture medium and processed in the same way as the samples. Run the T=0 sample first to establish the initial peak area, followed by the samples from the subsequent time points.
-
4. Data Analysis:
-
Calculate the concentration of this compound in each sample using the standard curve.
-
Normalize the concentration at each time point to the concentration at T=0 (set as 100%).
-
Plot the percentage of Ledipasvir remaining versus time. This will give you a visual representation of the degradation kinetics.
-
From this plot, you can determine the half-life (t₁/₂) of this compound in your specific cell culture medium under your experimental conditions.
References
- 1. Ledipasvir | SARS-CoV | HCV Protease | TargetMol [targetmol.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. ijsrtjournal.com [ijsrtjournal.com]
- 11. ijpsr.com [ijpsr.com]
Technical Support Center: Analysis of Ledipasvir Hydrochloride Degradation Products by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Ledipasvir hydrochloride degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for this compound?
A1: this compound is susceptible to degradation under hydrolytic (acidic, alkaline, and neutral) and oxidative conditions. It is relatively stable under thermal and photolytic stress.[1] The primary degradation pathways involve hydrolysis of the carbamate and amide linkages and oxidation at various positions on the molecule.
Q2: What are the major degradation products of Ledipasvir identified by LC-MS/MS?
A2: Eight major degradation products have been identified under forced degradation conditions.[1] These are formed through specific chemical modifications of the parent molecule. The table below summarizes these products.
Q3: What type of LC column is recommended for the separation of Ledipasvir and its degradation products?
A3: A C18 reversed-phase column is commonly used and has been shown to provide good separation of Ledipasvir and its degradation products.[1] A typical column dimension is 150 mm x 4.6 mm with a 5 µm particle size.
Q4: Which mobile phase composition is suitable for the LC-MS/MS analysis?
A4: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is effective for resolving the parent drug from its degradation products.[1]
Q5: What are the critical parameters to consider during method validation for a stability-indicating LC-MS/MS assay for Ledipasvir?
A5: According to ICH guidelines, the validation of a stability-indicating method should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness. It is crucial to demonstrate that the method can separate the degradation products from the parent drug and from each other.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Secondary interactions between the analyte and the stationary phase. | 1. Adjust the mobile phase pH. Ledipasvir has pKa values of 4.0 and 5.0; a mobile phase pH around 3 can improve peak shape. 2. Flush the column with a strong solvent or replace the column if necessary. 3. Add a small amount of a competing base to the mobile phase. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations in the column oven. 3. Air bubbles in the pump. 4. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Purge the pump to remove any air bubbles. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Low Signal Intensity or No Peak | 1. Ion suppression due to matrix effects. 2. Improper ionization source settings. 3. Sample degradation. 4. Incorrect mass transition settings. | 1. Improve sample clean-up procedures. Dilute the sample if possible. 2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). 3. Prepare fresh samples and standards. 4. Verify the precursor and product ion m/z values for Ledipasvir and its degradation products. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Bleed from the column. 3. Contaminated ion source. | 1. Use high-purity solvents and freshly prepared mobile phases. Flush the LC system. 2. Use a column with low bleed characteristics. 3. Clean the ion source according to the manufacturer's instructions. |
| Carryover of Analyte | 1. Adsorption of the analyte onto surfaces in the autosampler or column. 2. Insufficient needle wash. | 1. Use a stronger wash solvent in the autosampler. 2. Optimize the needle wash protocol (increase volume and/or use multiple wash solvents). 3. Inject a blank solvent after a high concentration sample to check for carryover. |
Data Presentation
Table 1: Summary of Ledipasvir Degradation Products Identified by LC-MS/MS
| Degradation Product (DP) | Stress Condition | Retention Time (min) | [M+H]⁺ (m/z) | Molecular Formula |
| DP-1 | Acidic, Alkaline Hydrolysis | 15.2 | 831.4 | C₄₈H₅₁F₂N₈O₅ |
| DP-2 | Acidic, Alkaline Hydrolysis | 18.5 | 732.3 | C₄₁H₄₂F₂N₇O₄ |
| DP-3 | Acidic, Alkaline Hydrolysis | 21.8 | 633.2 | C₃₄H₃₃F₂N₆O₃ |
| DP-4 | Acidic, Alkaline Hydrolysis | 24.1 | 589.2 | C₃₂H₃₀F₂N₅O₂ |
| DP-5 | Oxidative | 26.5 | 905.4 | C₄₉H₅₄F₂N₈O₇ |
| DP-6 | Oxidative | 28.9 | 921.4 | C₄₉H₅₄F₂N₈O₈ |
| DP-7 | Neutral Hydrolysis | 30.2 | 859.4 | C₄₈H₅₂F₂N₈O₆ |
| DP-8 | Alkaline Hydrolysis | 32.7 | 803.3 | C₄₅H₄₈F₂N₈O₄ |
Data adapted from Swain et al., 2017. Retention times are approximate and may vary depending on the specific chromatographic conditions.
Experimental Protocols
1. Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and reflux for 12 hours at 80°C.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and reflux for 8 hours at 80°C.
-
Neutral Hydrolysis: Dissolve this compound in water and reflux for 24 hours at 80°C.
-
Oxidative Degradation: Treat this compound solution with 30% H₂O₂ at room temperature for 48 hours.
-
Thermal Degradation: Keep the solid drug in a hot air oven at 105°C for 7 days.
-
Photolytic Degradation: Expose the solid drug to UV light (254 nm) and fluorescent light for 7 days.
2. Sample Preparation for LC-MS/MS Analysis
-
After degradation, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
-
Dilute the samples with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
3. LC-MS/MS Method Parameters
-
LC System: Agilent 1200 series or equivalent
-
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-35 min: 10-90% B
-
35-40 min: 90% B
-
40-41 min: 90-10% B
-
41-45 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Agilent 6520 Q-TOF or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 4000 V
-
Fragmentor Voltage: 175 V
-
Drying Gas Flow: 10 L/min
-
Gas Temperature: 325°C
-
Nebulizer Pressure: 35 psi
-
MS Scan Range: m/z 100-1200
-
MS/MS Collision Energy: Optimized for each degradation product
Visualizations
Caption: Experimental workflow for the identification of Ledipasvir degradation products.
Caption: Simplified degradation pathways of Ledipasvir under hydrolytic and oxidative stress.
References
Strategies to mitigate Ledipasvir cytotoxicity in sensitive cell lines
Welcome to the technical support center for researchers encountering unexpected cytotoxicity with Ledipasvir. While Ledipasvir is known for its high selectivity for the hepatitis C virus (HCV) NS5A protein and generally low cytotoxicity in non-target cells, some sensitive cell lines may exhibit adverse effects under certain experimental conditions.[1] This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you identify the cause of cytotoxicity and implement mitigation strategies.
Troubleshooting Guide
If you are observing unexpected cytotoxicity in your cell line when using Ledipasvir, follow these steps to diagnose and resolve the issue.
Step 1: Verify Experimental Parameters
First, ensure that the observed cytotoxicity is not due to experimental artifacts.
-
Confirm Drug Integrity and Concentration:
-
Verify the purity and stability of your Ledipasvir stock.
-
Re-calculate and confirm the final concentration used in your assays.
-
Consider performing a dose-response curve to determine the 50% cytotoxic concentration (CC50) in your specific cell line.
-
-
Check for Contamination:
-
Rule out microbial contamination (e.g., mycoplasma) in your cell cultures, which can cause cell death and confound results.
-
-
Evaluate Solvent Toxicity:
-
Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve Ledipasvir is not toxic to your cells. Run a solvent-only control.
-
Step 2: Assess the Mechanism of Cell Death
Understanding how the cells are dying is crucial for selecting an appropriate mitigation strategy. Common mechanisms of drug-induced cytotoxicity include apoptosis and oxidative stress.
-
Apoptosis Assessment:
-
Apoptosis, or programmed cell death, is a common mechanism of drug-induced cytotoxicity.[2] You can assess for apoptosis using several methods:
-
-
Oxidative Stress Assessment:
Step 3: Implement Mitigation Strategies
Based on your findings from Step 2, you can implement targeted strategies to reduce cytotoxicity.
-
If Apoptosis is Confirmed:
-
If Oxidative Stress is Confirmed:
-
Antioxidants: Supplementing the cell culture medium with antioxidants can neutralize ROS and reduce oxidative damage.[10][14]
-
N-acetylcysteine (NAC): A precursor to glutathione that can replenish intracellular antioxidant stores.[11]
-
Vitamin E (α-tocopherol): A potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[14]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can scavenge a wide range of ROS.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: At what concentration is Ledipasvir typically cytotoxic?
A1: Ledipasvir generally exhibits low cytotoxicity. The 50% cytotoxic concentration (CC50) is typically high and well above the effective concentration (EC50) required for antiviral activity. However, this can vary between cell lines.
Table 1: In Vitro Activity and Cytotoxicity of Ledipasvir
| Cell Line Background | EC50 (nM) | CC50 (µM) | Selectivity Index (CC50/EC50) |
| Genotype 1a (H77 isolate) | 0.031 | >100 | >3,225,806 |
| Genotype 1b (Con-1 isolate) | 0.004 | >100 | >25,000,000 |
Data adapted from in vitro studies. The exact values can vary based on the specific cell line and assay conditions.[16]
Q2: Could the cytotoxicity I'm seeing be an off-target effect of Ledipasvir?
A2: While Ledipasvir is highly specific for HCV NS5A, off-target effects are a theoretical possibility with any small molecule, especially at high concentrations.[17] Potential off-target effects could involve interactions with host cell kinases or other proteins, leading to the activation of stress-related signaling pathways. The mechanism of action of Ledipasvir involves inhibiting the hyperphosphorylation of NS5A, a viral polymerase crucial for proper viral assembly.[18][19][20][21] It is also known to be an inhibitor of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[19]
Q3: Are there any known cell lines that are particularly sensitive to Ledipasvir?
A3: The published literature does not extensively document specific non-HCV-permissive cell lines that are inherently sensitive to Ledipasvir-induced cytotoxicity. Cytotoxicity is most commonly assessed in the context of HCV replicon-containing cells to determine the selectivity index.[16] If you are working with a novel or specialized cell line, it is recommended to perform a baseline cytotoxicity assessment.
Q4: Can I combine Ledipasvir with other drugs without increasing cytotoxicity?
A4: Studies combining Ledipasvir with other direct-acting antivirals (DAAs) for HCV, such as Sofosbuvir, have generally not observed additive cytotoxicity.[16] However, if you are using Ledipasvir in combination with other experimental compounds, it is essential to evaluate the cytotoxicity of the combination.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[22]
Materials:
-
96-well cell culture plates
-
Your sensitive cell line
-
Complete cell culture medium
-
Ledipasvir stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of Ledipasvir in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
White-walled 96-well plates
-
Your sensitive cell line
-
Complete cell culture medium
-
Ledipasvir
-
Caspase-Glo® 3/7 Reagent
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate.
-
Treat cells with Ledipasvir at the desired concentrations and for the desired time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Visual Guides
Diagram 1: General Troubleshooting Workflow
References
- 1. An evaluation of ledipasvir + sofosbuvir for the treatment of chronic Hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hepatitis C virus-induced hepatocyte cell death and protection by inhibition of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Caspase Inhibitors for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative stress modulation in hepatitis C virus infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Hepatitis C Virus-Induced Mitochondrial Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress, a trigger of hepatitis C and B virus-induced liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidative stress and antioxidant defense in patients with chronic hepatitis C patients before and after pegylated interferon alfa-2b plus ribavirin therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Oxidative stress and antioxidants in hepatic pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant Effects of Dietary Supplements on Adult COVID-19 Patients: Why Do We Not Also Use Them in Children? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-induced lung disease adverse effect with Ledipasvir Acetonate/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]
- 19. Ledipasvir | C49H54F2N8O6 | CID 67505836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. go.drugbank.com [go.drugbank.com]
- 22. researchgate.net [researchgate.net]
Forced degradation studies of Ledipasvir under acidic and oxidative stress.
This technical support center provides guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on Ledipasvir, with a specific focus on acidic and oxidative stress conditions.
Frequently Asked Questions (FAQs)
Q1: Why are forced degradation studies on Ledipasvir necessary? A: Forced degradation (or stress testing) is a critical component of the drug development process, mandated by regulatory bodies like the ICH.[1] These studies help to:
-
Identify potential degradation products that could form under various environmental conditions.[1][2]
-
Elucidate the intrinsic stability of the Ledipasvir molecule.[1]
-
Develop and validate stability-indicating analytical methods (SIAMs) that can accurately measure the drug substance in the presence of its degradants.[3][4]
-
Understand degradation pathways, which informs formulation development, packaging selection, and the establishment of storage conditions.[1][5]
Q2: Under what conditions does Ledipasvir typically degrade? A: Studies have shown that Ledipasvir is susceptible to degradation under hydrolytic (acidic, basic, neutral) and oxidative stress conditions.[6] Conversely, it has been found to be relatively stable under thermal and photolytic stress.[6]
Q3: What are the common reagents and conditions for acidic stress testing of Ledipasvir? A: For acidic hydrolysis, common conditions involve using hydrochloric acid (HCl) at concentrations ranging from 0.1N to 2N.[7][8][9] The study is often accelerated by heating, for example, at 60-70°C for a period of 30 minutes to 48 hours.[7][10]
Q4: What are the typical conditions for oxidative stress testing of Ledipasvir? A: Hydrogen peroxide (H₂O₂) is the most common reagent used to induce oxidative degradation.[9][11] A typical study might involve treating a solution of Ledipasvir with 3% v/v H₂O₂ and heating it to 70°C for up to two days.[10]
Q5: What analytical techniques are best for analyzing Ledipasvir and its degradants? A: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV detection are the primary techniques for separating and quantifying Ledipasvir from its degradation products.[12][13][14] For structural elucidation and identification of the unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are essential.[6][15][16]
Troubleshooting Guides
This section addresses common issues encountered during forced degradation experiments of Ledipasvir.
Issue: Little to no degradation is observed under stress conditions.
-
Possible Cause: The stress conditions (e.g., concentration of stressor, temperature, or duration) are too mild.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: If using 0.1N HCl, consider increasing the concentration to 1N or 2N HCl.[7][9] For oxidative stress, a higher concentration of H₂O₂ may be needed, although 3-20% is a common range.[7]
-
Increase Temperature: Elevating the temperature (e.g., from room temperature to 60°C or 70°C) can significantly accelerate degradation.[7]
-
Extend Exposure Time: Increase the duration of the stress. If 6 hours shows no effect, extend the study to 24 or 48 hours.
-
Confirm Sample Solubility: Ensure Ledipasvir is fully dissolved in the solution before and during the stress application.
-
Issue: The drug degrades completely or too extensively (>30%).
-
Possible Cause: The stress conditions are overly harsh, preventing the accurate profiling of primary degradants. The goal is typically to achieve 5-20% degradation.[2]
-
Troubleshooting Steps:
-
Decrease Stressor Concentration: Reduce the molarity of the acid or the percentage of the oxidizing agent.
-
Lower Temperature: Perform the study at a lower temperature (e.g., 40°C instead of 70°C) or at room temperature.
-
Shorten Exposure Time: Take time points more frequently (e.g., at 2, 4, 8, and 12 hours) to find the optimal duration that yields the target degradation level.
-
Issue: Poor chromatographic resolution between Ledipasvir and its degradation products.
-
Possible Cause: The analytical method is not "stability-indicating." The mobile phase, column, or gradient profile may be suboptimal.
-
Troubleshooting Steps:
-
Modify Mobile Phase: Adjust the pH of the aqueous portion or change the ratio of the organic modifier (e.g., acetonitrile or methanol).[17]
-
Optimize Gradient: If using isocratic elution, switch to a gradient method. If already using a gradient, adjust the slope to better separate closely eluting peaks.
-
Select a Different Column: Try a column with a different stationary phase (e.g., C8 vs. C18) or one with a smaller particle size for higher efficiency (e.g., UPLC columns).[10]
-
Check Peak Purity: Use a Photodiode Array (PDA) detector to assess peak purity across the main analyte and degradant peaks. This helps confirm if peaks are co-eluting.[2]
-
Issue: Difficulty in identifying and characterizing unknown degradant peaks.
-
Possible Cause: UV detection alone provides no structural information.
-
Troubleshooting Steps:
-
Employ LC-MS/MS: Analyze the stressed samples using an LC-MS/MS system. This will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments, which is crucial for proposing structures.[6][16]
-
Isolate and Analyze: For major degradation products, consider semi-preparative HPLC to isolate the compound. The purified degradant can then be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[6]
-
Summary of Degradation Data
The following table summarizes the behavior of Ledipasvir under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent & Parameters | % Degradation | Observations | Reference |
| Acid Hydrolysis | 2N HCl, 60°C, 30 min | 5.05% | Significant degradation observed. | [7] |
| Oxidative | 20% H₂O₂, 60°C, 30 min | 3.66% | Ledipasvir is susceptible to oxidation. | [7] |
| Alkaline Hydrolysis | 2N NaOH, 60°C, 30 min | 4.43% | Degradation occurs under basic conditions. | [7] |
| Thermal | 105°C, 6 hours | 2.99% | Relatively stable to dry heat. | [7] |
| Photolytic | UV light at 254 nm, 7 hours | 1.83% | Relatively stable to photolytic stress. | [7] |
Experimental Protocols
Protocol 1: Acidic Forced Degradation
-
Sample Preparation: Prepare a stock solution of Ledipasvir in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Stress Application: Transfer a known volume of the stock solution into a flask. Add an equal volume of 2N HCl to achieve the desired final drug concentration.
-
Incubation: Reflux the solution at 60°C for 30 minutes.[7]
-
Neutralization & Dilution: After the incubation period, cool the solution to room temperature. Carefully neutralize the sample with an equivalent amount of 2N NaOH.
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable final concentration (e.g., 10-20 µg/mL). Inject the sample into a validated stability-indicating HPLC or UPLC system for analysis.
Protocol 2: Oxidative Forced Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Ledipasvir as described in the acidic degradation protocol.
-
Stress Application: Transfer a known volume of the stock solution into a flask. Add an appropriate volume of hydrogen peroxide to achieve a final H₂O₂ concentration of 20%.[7]
-
Incubation: Reflux the solution at 60°C for 30 minutes, protecting it from light.[7]
-
Dilution: After incubation, cool the solution to room temperature.
-
Analysis: Dilute the sample directly with the mobile phase to a suitable final concentration. Inject immediately into the HPLC or UPLC system for analysis.
Visualizations
Caption: General workflow for forced degradation studies of Ledipasvir.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 4. onyxipca.com [onyxipca.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Study on the forced degradation behaviour of ledipasvir: Identification of major degradation products using LC-QTOF-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
- 14. web.usm.my [web.usm.my]
- 15. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ledipasvir in Long-Term Cell-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Ledipasvir for long-term cell-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ledipasvir?
Ledipasvir is a potent and specific inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2][3] NS5A is a critical phosphoprotein involved in viral RNA replication and the assembly of new HCV virions.[1][3][4] By binding directly to NS5A, Ledipasvir prevents its hyperphosphorylation, which is essential for viral production.[1][3][5] This disruption of NS5A function ultimately inhibits HCV replication.[4][6][7]
Q2: What is the solubility of Ledipasvir in common laboratory solvents?
Ledipasvir is a crystalline solid with good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[8] It is sparingly soluble in aqueous buffers.[8] For cell culture experiments, it is recommended to first dissolve Ledipasvir in a minimal amount of DMSO or ethanol to create a stock solution, which can then be further diluted in the aqueous cell culture medium.[8] It is important to note that the solubility of Ledipasvir is pH-dependent, decreasing as the pH increases.[9][10][11]
Q3: What is the stability of Ledipasvir in cell culture medium?
While specific long-term stability data in various cell culture media is not extensively published, Ledipasvir is generally considered stable for the duration of typical cell-based assays. However, for long-term experiments, it is good practice to refresh the medium with freshly diluted Ledipasvir every 2-3 days to ensure a consistent concentration. One study noted that aqueous solutions of Ledipasvir are not recommended to be stored for more than one day.[8]
Q4: What are the known off-target effects of Ledipasvir?
Ledipasvir is known to be highly selective for the HCV NS5A protein.[4] In vitro studies have shown that it has minimal activity against a panel of other viruses, indicating high specificity.[4] While comprehensive data on off-target effects in long-term cell culture is limited, one study identified Ledipasvir as a potential inhibitor of SARS-CoV 3CLpro.[12][13] As with any compound used in long-term experiments, it is advisable to include appropriate controls to monitor for potential off-target effects on the specific cell line being used.
Troubleshooting Guides
Issue 1: I am observing unexpected cytotoxicity in my long-term experiment.
-
Question: What could be causing the cytotoxicity, and how can I mitigate it?
-
Answer:
-
High Concentration: The concentration of Ledipasvir may be too high for your specific cell line over a prolonged period. It is recommended to perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your cells. Start with a concentration range that includes the known effective concentration (EC50) for HCV replicons (in the picomolar to nanomolar range) and extend to higher concentrations.[4][12]
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Ledipasvir may be toxic to your cells. Ensure the final concentration of the solvent in your cell culture medium is below the tolerance level for your cell line (typically <0.5% for DMSO).
-
Compound Degradation: Over time, Ledipasvir in the cell culture medium may degrade into cytotoxic byproducts. To address this, refresh the medium with freshly prepared Ledipasvir every 2-3 days.
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to Ledipasvir. Consider using a different cell line or performing a comparative cytotoxicity assay with a known resistant cell line.
-
Issue 2: I am seeing inconsistent or variable results in my experiments.
-
Question: What are the potential sources of variability, and how can I improve reproducibility?
-
Answer:
-
Compound Precipitation: Due to its low aqueous solubility, Ledipasvir may precipitate out of the cell culture medium, especially at higher concentrations or after temperature changes. Visually inspect your culture plates for any signs of precipitation. To avoid this, ensure your stock solution is fully dissolved before diluting it in the medium and avoid storing diluted solutions for extended periods.[8]
-
Inconsistent Dosing: Ensure accurate and consistent pipetting when preparing your serial dilutions and adding the compound to your cell cultures.
-
Cell Seeding Density: Inconsistent cell seeding density can lead to variability in results. Use a consistent seeding density for all experiments and ensure even cell distribution across the wells.
-
Edge Effects: In multi-well plates, wells on the perimeter are more prone to evaporation, which can alter the concentration of Ledipasvir. To minimize this "edge effect," avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or medium.[14]
-
Issue 3: I am not observing the expected inhibitory effect on my target.
-
Question: Why might Ledipasvir not be showing efficacy in my assay?
-
Answer:
-
Incorrect Genotype: Ledipasvir has varying potency against different HCV genotypes. It is most potent against genotypes 1a and 1b, with lower activity against other genotypes like 2a and 3a.[1][4] Confirm that you are using a responsive genotype if you are working with HCV replicons.
-
Resistance Mutations: The target protein (NS5A) may have pre-existing or acquired mutations that confer resistance to Ledipasvir. The Y93H substitution in NS5A is a known resistance mutation.[6][7][15]
-
Protein Binding: Ledipasvir is highly protein-bound (greater than 99.8%) to human plasma proteins.[1][16] The presence of serum in your cell culture medium can reduce the effective free concentration of the drug. You may need to adjust the nominal concentration to account for this.
-
P-gp Efflux: Ledipasvir is a substrate for the P-glycoprotein (P-gp) drug transporter.[9][10][17] If your cells express high levels of P-gp, it may be actively pumping the drug out of the cells, reducing its intracellular concentration and efficacy.
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of Ledipasvir against HCV Genotypes
| HCV Genotype | Replicon Isolate | EC50 (nM) | Cell Line |
| 1a | H77 | 0.031 | Huh7 |
| 1b | Con-1 | 0.004 | Huh7 |
| 2a | JFH-1 (L31) | 21 | Huh7 |
| 2a | J6 (M31) | 249 | Huh7 |
| 2b | MD2b8-2 (L31) | 16 | Huh7 |
| 2b | MD2b-1 (M31) | 530 | Huh7 |
| 3a | 168 | Huh7 | |
| 4a | 0.39 | Huh7 | |
| 4d | 0.29 | Huh7 | |
| 5a | 0.15 | Huh7 | |
| 6a | 0.11 - 1.1 | Huh7 | |
| 6e | 264 | Huh7 |
Data sourced from Cheng et al., 2015.[4]
Table 2: Solubility of Ledipasvir
| Solvent | Solubility |
| Ethanol | ~30 mg/mL |
| DMSO | ~20 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Aqueous Buffer (pH 7.2) with Ethanol | ~0.33 mg/mL (in a 1:2 solution of ethanol:PBS) |
| Aqueous Buffer (pH 3.0 - 7.5) | Practically insoluble (<0.1 mg/mL) |
| Aqueous Buffer (pH < 2.3) | Slightly soluble (1.1 mg/mL) |
Data sourced from Cayman Chemical Product Information and the HARVONI® Prescribing Information.[8][10]
Experimental Protocols
Protocol 1: General Long-Term Cell-Based Experiment with Ledipasvir
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate multi-well plates at a predetermined optimal density.
-
Allow the cells to adhere and recover for 24 hours.
-
-
Ledipasvir Preparation and Treatment:
-
Prepare a high-concentration stock solution of Ledipasvir in 100% DMSO or ethanol.
-
On the day of treatment, perform serial dilutions of the stock solution in your complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
-
Carefully remove the old medium from the cells and replace it with the medium containing the appropriate concentrations of Ledipasvir or vehicle control.
-
-
Long-Term Maintenance:
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
Every 2-3 days, aspirate the medium and replace it with freshly prepared medium containing Ledipasvir or vehicle control. This ensures a consistent drug concentration and replenishes nutrients.
-
Monitor the cells regularly under a microscope for any morphological changes, signs of stress, or cytotoxicity.
-
-
Endpoint Analysis:
-
At the end of the experimental period, perform your desired endpoint analysis. This could include:
-
Cell viability assays (e.g., MTT, CellTiter-Glo®).
-
Western blotting for protein expression analysis.
-
RT-qPCR for gene expression analysis.
-
Flow cytometry for cell cycle or apoptosis analysis.
-
High-content imaging for morphological analysis.
-
-
Protocol 2: Determining the 50% Cytotoxic Concentration (CC50) of Ledipasvir
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay. Allow them to adhere for 24 hours.
-
Compound Dilution: Prepare a 2-fold serial dilution of Ledipasvir in complete cell culture medium, starting from a high concentration (e.g., 100 µM) down to a very low concentration. Include a vehicle control (medium with the same final concentration of solvent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Treatment: Replace the medium in the cell plate with the prepared dilutions of Ledipasvir.
-
Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 7, 14, or 21 days), ensuring to refresh the medium with freshly prepared compound every 2-3 days.
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., adding MTT reagent and incubating, followed by solubilization and absorbance reading).
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the Ledipasvir concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the CC50 value.
-
Visualizations
Caption: Ledipasvir inhibits HCV by targeting the NS5A protein.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. droracle.ai [droracle.ai]
- 3. youtube.com [youtube.com]
- 4. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ledipasvir/sofosbuvir - Wikipedia [en.wikipedia.org]
- 6. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct binding of ledipasvir to HCV NS5A: mechanism of resistance to an HCV antiviral agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Ledipasvir/Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Ledipasvir and Sofosbuvir Tablets: Package Insert / Prescribing Info / MOA [drugs.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Combination ledipasvir-sofosbuvir for the treatment of chronic hepatitis C virus infection: a review and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ledipasvir/Sofosbuvir (Harvoni): Improving Options for Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ledipasvir-Sofosbuvir Harvoni - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
Validation & Comparative
A Comparative Analysis of the In Vitro Potency of Ledipasvir and Daclatasvir
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro potency of two key Hepatitis C virus (HCV) NS5A inhibitors, Ledipasvir and Daclatasvir. This analysis is supported by experimental data and detailed methodologies.
Introduction
Ledipasvir and Daclatasvir are potent direct-acting antiviral agents (DAAs) that target the Hepatitis C virus nonstructural protein 5A (NS5A).[1][2] NS5A is a crucial phosphoprotein involved in viral RNA replication and the assembly of new virus particles.[1][3] By inhibiting NS5A, these drugs effectively halt the HCV life cycle.[1][3] While both drugs share a common target, their comparative in vitro potency against different HCV genotypes and resistance-associated variants is of significant interest to the research community.
Mechanism of Action
Both Ledipasvir and Daclatasvir function by binding to domain I of the NS5A protein.[1][4] This binding event is thought to prevent the protein from fulfilling its essential roles in the viral replication process.[1] Studies have indicated that both inhibitors bind to the same site on NS5A.[5] The primary mechanism of resistance to these drugs is a reduced binding affinity to NS5A due to mutations in the target protein.[5] While both drugs target NS5A, Daclatasvir has been suggested to act at two distinct stages of the viral life cycle: viral RNA synthesis and virion assembly/secretion.[6]
In Vitro Potency: A Quantitative Comparison
The in vitro potency of antiviral agents is typically measured by the half-maximal effective concentration (EC50), which is the concentration of a drug that inhibits 50% of viral replication in cell culture. The following table summarizes the reported EC50 values for Ledipasvir and Daclatasvir against various HCV genotypes in replicon assays.
| HCV Genotype | Drug | EC50 (pM) | EC50 (nM) |
| 1a | Ledipasvir | 34 | 0.034 |
| Daclatasvir | 9 | 0.009 | |
| 1b | Ledipasvir | 4 | 0.004 |
| Daclatasvir | 1.8 | 0.0018 | |
| 2a | Ledipasvir | - | 16 - 530 |
| Daclatasvir | - | 0.034 - 19 | |
| 2b | Ledipasvir | - | 16 - 530 |
| Daclatasvir | - | - | |
| 3a | Ledipasvir | - | 168 |
| Daclatasvir | 3 - 1250 | 0.003 - 1.25 | |
| 4a | Ledipasvir | 110 | 0.11 |
| Daclatasvir | 3 - 1250 | 0.003 - 1.25 | |
| 4d | Ledipasvir | 290 | 0.29 |
| Daclatasvir | - | - | |
| 5a | Ledipasvir | 150 | 0.15 |
| Daclatasvir | 3 - 1250 | 0.003 - 1.25 | |
| 6a | Ledipasvir | 110 - 1100 | 0.11 - 1.1 |
| Daclatasvir | 3 - 1250 | 0.003 - 1.25 | |
| 6e | Ledipasvir | - | 264 |
| Daclatasvir | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary.[2][7][8][9][10] The potency of Daclatasvir against genotypes 3a, 4a, 5a, and 6a is presented as a range from a single source.
Experimental Protocols
The determination of in vitro potency for anti-HCV agents predominantly relies on the HCV replicon system.[11] This system utilizes human hepatoma cell lines (e.g., Huh-7) that harbor autonomously replicating subgenomic HCV RNA molecules.[11]
Key Steps in the HCV Replicon Assay for EC50 Determination:
-
Cell Seeding: Huh-7 cells harboring the HCV replicon are seeded into multi-well plates.
-
Compound Addition: The antiviral compounds (Ledipasvir or Daclatasvir) are serially diluted and added to the cells. A negative control (vehicle, e.g., DMSO) and a positive control (a known potent HCV inhibitor) are included.
-
Incubation: The plates are incubated for a defined period (typically 48-72 hours) to allow for viral replication and the effect of the compounds to manifest.
-
Quantification of Viral Replication: The extent of HCV RNA replication is quantified. This is often achieved through a reporter gene (e.g., luciferase) engineered into the replicon, where the reporter signal is proportional to the level of replication.
-
Data Analysis: The reporter signal is measured for each compound concentration. The EC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Visualizing the Process and Mechanism
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanism of action of these NS5A inhibitors.
Figure 1: Experimental workflow for determining the in vitro potency of antiviral compounds.
Figure 2: Mechanism of action of Ledipasvir and Daclatasvir targeting HCV NS5A.
References
- 1. Hepatitis C NS5A protein: Two drug targets within the same protein with different mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Epistatic Interactions in NS5A of Hepatitis C Virus Suggest Drug Resistance Mechanisms [mdpi.com]
- 4. The Discovery and Development of Daclatasvir: An Inhibitor of the Hepatitis C Virus NS5A Replication Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Daclatasvir-like inhibitors of NS5A block early biogenesis of hepatitis C virus-induced membranous replication factories, independent of RNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. efda.gov.et [efda.gov.et]
- 9. Comparison of Daclatasvir Resistance Barriers on NS5A from Hepatitis C Virus Genotypes 1 to 6: Implications for Cross-Genotype Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ledipasvir and Sofosbuvir for Hepatitis C Genotype 4: A Proof of Concept Phase 2a Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
A Comparative Guide to Validated HPLC Methods for Ledipasvir Analysis Following ICH Guidelines
This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of Ledipasvir in bulk and pharmaceutical dosage forms. The validation of these methods has been performed in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for quality control and stability studies. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and robust analytical method for Ledipasvir.
Experimental Protocols
The following sections detail the experimental conditions for three distinct RP-HPLC methods developed for the simultaneous estimation of Ledipasvir and Sofosbuvir.
Method 1: Isocratic RP-HPLC with Phosphate Buffer
A reversed-phase high-performance liquid chromatography method was developed for the simultaneous quantification of Sofosbuvir and Ledipasvir in tablets. The chromatographic separation was achieved in an isocratic mode.[1]
-
Column: Discovery C18 (250×4.6 mm, 5 µ particle size)[1]
-
Mobile Phase: 0.1% Orthophosphoric acid and Acetonitrile in a ratio of 45:55 (% v/v)[1]
-
Flow Rate: 1.0 ml/min[1]
-
Detection Wavelength: 270 nm[1]
-
Column Temperature: Ambient[1]
-
Retention Times: Sofosbuvir - 2.08 min, Ledipasvir - 3.06 min[1]
Method 2: Isocratic RP-HPLC with Methanol
This method presents an accurate and error-free reverse-phase liquid chromatography strategy for the quantitation of Ledipasvir and Sofosbuvir in its bulk form as well as in fixed dosage form.[2]
-
Column: Kromasil C-18 (250 × 4.6 mm, 5 µm)[2]
-
Mobile Phase: Phosphate buffer (pH 3.5) and Methanol in the proportion of 45:55 v/v[2]
-
Flow Rate: 1.0 mL min-1[2]
-
Detection Wavelength: 259 nm[2]
-
Column Temperature: 35 ºC[2]
-
Retention Times: Sofosbuvir - 3.294 min, Ledipasvir - 4.630 min[2]
Method 3: Isocratic RP-HPLC with Orthophosphoric Acid
A simple and economic reverse-phase liquid chromatographic method was developed for the simultaneous estimation of Sofosbuvir and Ledipasvir.[3]
-
Column: RP C18 column[3]
-
Mobile Phase: 1% Orthophosphoric acid and Acetonitrile in a ratio of 30:70% v/v[3]
-
Flow Rate: 0.8 ml/min[3]
-
Detection Wavelength: 254 nm[3]
Data Presentation: Comparison of Validation Parameters
The following tables summarize the validation parameters for the different HPLC methods according to ICH guidelines. The core validation parameters include specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of quantification (LOQ).[4]
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Discovery C18 (250×4.6 mm, 5 µ)[1] | Kromasil C-18 (250 × 4.6 mm, 5 µm)[2] | RP C18[3] |
| Mobile Phase | 0.1% OPA:ACN (45:55)[1] | Phosphate Buffer (pH 3.5):Methanol (45:55)[2] | 1% OPA:ACN (30:70)[3] |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] | 0.8 ml/min[3] |
| Wavelength | 270 nm[1] | 259 nm[2] | 254 nm[3] |
| Retention Time (Ledipasvir) | 3.06 min[1] | 4.630 min[2] | Not Specified |
OPA: Orthophosphoric Acid, ACN: Acetonitrile
Table 2: Linearity and Range
| Method | Analyte | Linearity Range (µg/ml) | Correlation Coefficient (r²) |
| Method 1 | Ledipasvir | 22.5 - 135[1] | Not Specified |
| Method 2 | Ledipasvir | Not Specified | 0.999[2] |
| Method 3 | Ledipasvir | 1 - 10[3] | Not Specified |
| Method 4 (Additional Reference) | Ledipasvir | 5 - 50[5] | Not Specified |
| Method 5 (Additional Reference) | Ledipasvir | 1.0 - 20.0[6] | >0.999[6] |
Table 3: Accuracy and Precision
| Method | Accuracy (% Recovery) | Precision (%RSD) |
| Method 4 (Additional Reference) | 98 - 102%[5] | < 2%[5] |
| Method 5 (Additional Reference) | 98.05 - 101.90%[6] | 0.39 - 1.57%[6] |
| Method 6 (Additional Reference) | 99.78%[7] | < 2%[7] |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | LOD (µg/mL) | LOQ (µg/mL) |
| Method 4 (Additional Reference) | ~ 0.1[5] | ~ 0.3[5] |
| Method 5 (Additional Reference) | 0.022 - 0.039[6] | 0.067 - 0.118[6] |
| Method 6 (Additional Reference) | 0.184[7] | 0.557[7] |
Mandatory Visualization
The following diagram illustrates the logical workflow for the validation of an HPLC method for Ledipasvir as per ICH guidelines.
Caption: Workflow for HPLC Method Validation of Ledipasvir according to ICH Guidelines.
Conclusion
The presented HPLC methods are demonstrated to be simple, accurate, precise, and robust for the estimation of Ledipasvir in pharmaceutical formulations. The validation data confirms that these methods are in accordance with ICH guidelines and are suitable for routine quality control analysis. The choice of a specific method may depend on the available instrumentation, the specific formulation, and the desired run time. For instance, Method 1 offers a relatively short retention time for Ledipasvir, which could be advantageous for high-throughput screening. All methods demonstrate good linearity and accuracy, ensuring reliable quantification of the analyte. The provided data serves as a valuable resource for selecting and implementing an appropriate HPLC method for Ledipasvir analysis.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. ijpsr.com [ijpsr.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Validated Reversed-Phase Liquid Chromatographic Method with Gradient Elution for Simultaneous Determination of the Antiviral Agents: Sofosbuvir, Ledipasvir, Daclatasvir, and Simeprevir in Their Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validated RP-HPLC method for sofosbuvir and ledipasvir in tablets. [wisdomlib.org]
Characterization of Ledipasvir Resistance-Associated Substitutions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ledipasvir resistance-associated substitutions (RASs) in the Hepatitis C virus (HCV) NS5A protein. The information presented herein is supported by experimental data to objectively evaluate the impact of these substitutions on Ledipasvir's antiviral activity.
Introduction to Ledipasvir and Resistance
Ledipasvir is a potent direct-acting antiviral (DAA) agent that targets the HCV NS5A protein.[1][2][3] NS5A is a multifunctional phosphoprotein essential for viral RNA replication and virion assembly.[4] Ledipasvir is thought to exert its antiviral effect by inhibiting the function of NS5A, potentially by preventing its hyperphosphorylation, which is a critical step for viral replication.[1][5] The combination of Ledipasvir and the NS5B polymerase inhibitor Sofosbuvir has been a highly effective treatment for chronic HCV infection, particularly for genotype 1.[2][6]
Despite the high efficacy of Ledipasvir-containing regimens, the emergence of RASs in the NS5A protein can lead to treatment failure.[7][8] These substitutions, which can be present at baseline or emerge during therapy, reduce the susceptibility of the virus to Ledipasvir. Understanding the specific impact of each RAS is crucial for optimizing treatment strategies and developing next-generation NS5A inhibitors.
Comparative Analysis of Ledipasvir RASs
The following tables summarize the in vitro data on the fold-change in the half-maximal effective concentration (EC50) of Ledipasvir for various RASs in HCV genotypes 1a and 1b. The data is derived from replicon assays, a standard method for assessing antiviral activity.
Table 1: Ledipasvir Resistance-Associated Substitutions in HCV Genotype 1a
| NS5A Position | Amino Acid Substitution | Fold Change in EC50 vs. Wild-Type | Reference |
| K24 | G/N/R | 4 - 43 | [9][10] |
| M28 | A/G | >1000 | [9] |
| T | 61 | [9][10] | |
| V | - | [7] | |
| Q30 | E/G/H/K | >1000 | [9] |
| R | 632 | [9] | |
| L/T | 4 | [9] | |
| L31 | F | 60 | [9] |
| I | 370 | [9] | |
| M | 554 | [9] | |
| V | 683 | [9] | |
| P32 | L | 348 | [9] |
| S38 | F | 54 | [9] |
| H58 | D | >1000 | [9] |
| A92 | K | >1000 | [9] |
| T | 15 | [9] | |
| Y93 | C/H/N/S | >1000 | [9] |
| F | 7 | [9] |
Table 2: Ledipasvir Resistance-Associated Substitutions in HCV Genotype 1b
| NS5A Position | Amino Acid Substitution | Fold Change in EC50 vs. Wild-Type | Reference |
| L28 | M | - | [9] |
| L31 | F | 8 | [9] |
| I | 29 | [9] | |
| M | 3 | [9] | |
| V | 43 | [9] | |
| P32 | L | 8 | [9] |
| P58 | D | 238 | [9] |
| A92 | K | >1000 | [9] |
| Y93 | C | 5 | [9] |
| H | >1000 | [9] | |
| N | 110 | [9] | |
| S | 142 | [9] |
Experimental Protocols
The characterization of Ledipasvir RASs relies on a series of established molecular and cellular biology techniques. Below are detailed methodologies for the key experiments.
HCV Replicon Assay for Antiviral Susceptibility Testing
This assay is the gold standard for determining the in vitro efficacy of anti-HCV compounds.
Objective: To measure the EC50 of Ledipasvir against HCV replicons containing specific NS5A mutations.
Materials:
-
Huh-7 human hepatoma cell lines
-
HCV subgenomic replicon plasmids (genotype 1a or 1b) containing a reporter gene (e.g., luciferase)
-
Reagents for in vitro transcription (e.g., T7 RNA polymerase)
-
Electroporation system
-
Cell culture medium (DMEM), fetal bovine serum (FBS), and antibiotics
-
96-well or 384-well cell culture plates
-
Ledipasvir (and other control compounds)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Culture: Maintain Huh-7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
In Vitro Transcription: Linearize the HCV replicon plasmid DNA and use it as a template for in vitro transcription with T7 RNA polymerase to generate replicon RNA.
-
Electroporation: Resuspend Huh-7 cells in a cuvette with the in vitro transcribed replicon RNA and deliver an electrical pulse to introduce the RNA into the cells.
-
Cell Seeding: Seed the electroporated cells into 96-well or 384-well plates.
-
Compound Addition: Prepare serial dilutions of Ledipasvir in DMSO and add them to the wells. Include a DMSO-only control (0% inhibition) and a high concentration of a known potent HCV inhibitor as a positive control (100% inhibition).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Luciferase Assay: Add luciferase assay reagent to each well and measure the luminescence using a luminometer. The luciferase signal is proportional to the level of HCV replication.
-
Data Analysis: Normalize the luciferase readings to the DMSO control. Plot the percentage of inhibition against the Ledipasvir concentration and use a non-linear regression model to calculate the EC50 value.
Site-Directed Mutagenesis of the NS5A Gene
This technique is used to introduce specific RASs into the wild-type HCV replicon plasmid.
Objective: To create HCV replicon constructs carrying specific NS5A resistance-associated substitutions.
Materials:
-
Wild-type HCV replicon plasmid DNA
-
Custom-synthesized mutagenic primers containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
Dpnl restriction enzyme
-
Competent E. coli cells
-
LB agar plates with appropriate antibiotic
Protocol:
-
Primer Design: Design a pair of complementary primers that contain the desired mutation in the center, flanked by 15-20 nucleotides of correct sequence on both sides.
-
PCR Amplification: Set up a PCR reaction with the wild-type replicon plasmid as the template, the mutagenic primers, high-fidelity DNA polymerase, and dNTPs. The polymerase will extend the primers to amplify the entire plasmid, incorporating the mutation.
-
Dpnl Digestion: After PCR, add Dpnl restriction enzyme to the reaction mixture and incubate. Dpnl specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.
-
Transformation: Transform the Dpnl-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Plate the transformed cells on LB agar plates containing the appropriate antibiotic to select for cells that have taken up the plasmid. Isolate plasmid DNA from individual colonies and sequence the NS5A region to confirm the presence of the desired mutation.
NS5A Genotypic Resistance Analysis
This method is used to identify RASs in HCV populations from clinical samples or from in vitro resistance selection experiments.
Objective: To sequence the NS5A gene to identify amino acid substitutions associated with Ledipasvir resistance.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
Primers for RT-PCR amplification of the NS5A region
-
Taq DNA polymerase
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Protocol:
-
RNA Extraction: Extract viral RNA from plasma samples or from cells harboring HCV replicons.
-
Reverse Transcription: Synthesize cDNA from the viral RNA using reverse transcriptase and a reverse primer specific to the NS5A region.
-
PCR Amplification: Amplify the NS5A coding region from the cDNA using PCR with forward and reverse primers flanking the region of interest.
-
Product Verification and Purification: Run the PCR product on an agarose gel to verify the correct size of the amplicon. Purify the PCR product to remove primers and dNTPs.
-
Sequencing: Sequence the purified PCR product using either Sanger sequencing for individual clones or NGS for a population-level analysis.
-
Sequence Analysis: Align the obtained sequences to a wild-type reference sequence to identify any amino acid substitutions.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes in the characterization of Ledipasvir RASs.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. An NS5A single optimized method to determine genotype, subtype and resistance profiles of Hepatitis C strains | PLOS One [journals.plos.org]
- 3. A pan-genotypic Hepatitis C Virus NS5A amplification method for reliable genotyping and resistance testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aruplab.com [aruplab.com]
- 7. Prevalence and impact of baseline resistance-associated substitutions on the efficacy of ledipasvir/sofosbuvir or simeprevir/sofosbuvir against GT1 HCV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. natap.org [natap.org]
Ledipasvir's Grip on NS5A: A Comparative Guide to Binding Affinity in Wild-Type and Mutant Hepatitis C Virus
For researchers and drug development professionals, understanding the precise interactions between antiviral agents and their targets is paramount. This guide provides a comparative analysis of the binding affinity of Ledipasvir, a potent NS5A inhibitor, to its target protein in both wild-type Hepatitis C Virus (HCV) and clinically relevant mutant strains. The presented data, supported by detailed experimental protocols, illuminates the mechanism of action and the molecular basis of resistance to this key therapeutic agent.
Ledipasvir is a direct-acting antiviral (DAA) that targets the HCV non-structural protein 5A (NS5A), a multifunctional phosphoprotein essential for viral RNA replication and the assembly of new virus particles.[1][2][3][4] Its efficacy is rooted in its high-affinity binding to NS5A, which disrupts these critical viral processes.[1][4] However, the emergence of resistance-associated variants (RAVs) in the NS5A protein can significantly diminish the binding of Ledipasvir, leading to treatment failure.[1][5] This guide synthesizes key experimental findings to quantify and compare these binding interactions.
Comparative Binding Affinity of Ledipasvir to NS5A Variants
The following table summarizes the quantitative data on the binding affinity of Ledipasvir to wild-type NS5A and the impact of the common Y93H resistance mutation.
| NS5A Variant | Binding Affinity (Kd) | Fold Change in Affinity | Key Findings |
| Wild-Type NS5A | 58.9 ± 6.6 nM | - | Ledipasvir binds directly and with high affinity to wild-type NS5A in a saturable manner.[1][5][6] |
| NS5A-Y93H Mutant | Undetectable | Significant Reduction | The Y93H mutation, a primary resistance variant, leads to a drastic reduction in Ledipasvir binding affinity, rendering it undetectable in the described assay.[1][5][6] |
Data sourced from Kwon et al. (2015).[1][5][6]
Mechanism of Action and Resistance
Ledipasvir's mechanism of action is centered on its direct and specific binding to NS5A.[1][2] This interaction is thought to interfere with the protein's multiple functions in the viral life cycle. The development of resistance, as exemplified by the Y93H mutant, is a direct consequence of a reduced binding affinity between the drug and its target protein.[1][5]
Caption: Ledipasvir's interaction with wild-type and mutant NS5A.
Experimental Protocols
The binding affinity data presented was primarily generated using a radioligand binding assay. The following is a detailed methodology based on the protocol described by Kwon et al.[1][6]
1. Expression and Purification of Recombinant NS5A:
-
Full-length wild-type and mutant (e.g., Y93H) NS5A sequences are cloned into an expression vector with a hexahistidine (6xHis) tag.
-
The recombinant proteins are expressed in a suitable host system, such as E. coli.
-
The cells are lysed, and the soluble fraction containing the His-tagged NS5A is collected.
-
Purification is achieved using Nickel-Nitriloacetic acid (Ni-NTA) agarose affinity chromatography, which specifically binds the 6xHis tag.
-
The purified proteins are dialyzed and stored under appropriate conditions.
2. Radioligand Binding Assay:
-
A fixed concentration of purified, recombinant NS5A-6His is incubated with varying concentrations of tritium-labeled Ledipasvir (³H-LDV).
-
The reaction is allowed to reach equilibrium in a suitable binding buffer.
-
To separate protein-bound from free ³H-LDV, the reaction mixture is passed through a Ni-NTA agarose column. The His-tagged NS5A, along with any bound ³H-LDV, is retained by the resin.
-
The column is washed to remove any non-specifically bound radioligand.
-
The NS5A-³H-LDV complex is then eluted from the column.
-
The amount of protein-bound ³H-LDV in the eluate is quantified using liquid scintillation counting.
-
Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled Ledipasvir) from the total binding.
-
The dissociation constant (Kd) is calculated by plotting specific binding against the concentration of ³H-LDV and fitting the data to a saturation binding curve.
Caption: Experimental workflow for the radioligand binding assay.
References
- 1. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. NS5A - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]
- 3. Distinct Functions of NS5A in Hepatitis C Virus RNA Replication Uncovered by Studies with the NS5A Inhibitor BMS-790052 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatitis C virus nonstructural protein 5A - Wikipedia [en.wikipedia.org]
- 5. Direct Binding of Ledipasvir to HCV NS5A: Mechanism of Resistance to an HCV Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Bioanalytical Method Validation for Ledipasvir Quantification in Clinical Research
For researchers, scientists, and drug development professionals, the accurate quantification of Ledipasvir in biological matrices is paramount for successful clinical studies. This guide provides a detailed comparison of two common bioanalytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is based on published experimental data and aligned with international bioanalytical method validation guidelines.
The selection of an appropriate bioanalytical method is a critical decision in drug development. It directly impacts the quality and reliability of pharmacokinetic, toxicokinetic, and bioavailability data submitted for regulatory approval. This guide offers a comprehensive overview of HPLC-UV and LC-MS/MS methods for Ledipasvir quantification, enabling an informed choice based on the specific requirements of a clinical study.
Comparison of Key Performance Characteristics
The following table summarizes the performance characteristics of validated HPLC-UV and LC-MS/MS methods for the quantification of Ledipasvir in human plasma. Data has been compiled from multiple studies to provide a representative comparison.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 1 - 10 µg/mL[1] | 0.1 - 1000 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | ~0.3 µg/mL (300 ng/mL)[4] | 0.1 ng/mL[2][3] |
| Accuracy (% Recovery) | 98 - 102% | 95.18% |
| Precision (%RSD) | < 2%[5][6] | < 15%[3] |
| Extraction Recovery | Not explicitly stated in reviewed literature | 88.93% - 95.18%[7][8] |
| Selectivity/Specificity | High[1] | Very High[2][3] |
| Run Time | ~ 6 - 10 minutes | ~ 2.8 - 5 minutes[2][3][8] |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are crucial for reproducibility and for understanding the nuances of each technique.
HPLC-UV Method Protocol
This protocol is a composite representation from published methods for the quantification of Ledipasvir in human plasma.[4][5][6]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add an internal standard.
-
Vortex for 30 seconds.
-
Add 3 mL of an organic extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a specific ratio (e.g., 45:55 v/v).[4]
-
Column Temperature: 35°C.
LC-MS/MS Method Protocol
This protocol is a representative example based on published LC-MS/MS methods for Ledipasvir quantification in human plasma.[2][3][8]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma, add an internal standard.
-
Vortex briefly.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.
2. Liquid Chromatography Conditions
-
Column: C8 or C18 column (e.g., 50 mm x 4.6 mm, 5 µm particle size).[2][3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM ammonium formate buffer, pH 3.5) and an organic phase (e.g., acetonitrile and methanol).[2][3]
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[8]
-
MRM Transitions:
-
Ledipasvir: e.g., m/z 889.8 → 130.1[7]
-
Internal Standard: (Specific to the chosen IS)
-
Bioanalytical Method Validation Workflow
The validation of a bioanalytical method is a formal process to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for bioanalytical method validation.
Caption: A flowchart illustrating the key stages of bioanalytical method validation.
Logical Comparison of HPLC-UV and LC-MS/MS
The choice between HPLC-UV and LC-MS/MS for Ledipasvir quantification depends on the specific needs of the clinical study.
Caption: A decision diagram for selecting an analytical method based on study priorities.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Development a validated highly sensitive LC-MS/MS method for simultaneous quantification of Ledipasvir, sofosbuvir and its major metabolite GS-331007 in human plasma: Application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijsrtjournal.com [ijsrtjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. (PDF) Bio-analytical method development and validation for simultaneous determination of ledipasvir and sofosbuvir drugs in human plasma by rp-hplc method (2018) | Buyya Shyam Sunder | 6 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Optimized LC-MS/MS Method for the Simultaneous Extraction and Determination of Sofosbuvir and Ledipasvir in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
